molecular formula C12H10N4O2 B1331216 N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide CAS No. 840-79-9

N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide

Cat. No.: B1331216
CAS No.: 840-79-9
M. Wt: 242.23 g/mol
InChI Key: YWAIBJYDENZRBZ-UHFFFAOYSA-N
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Description

N-(Pyridine-2-carbonyl)pyridine-2-carbohydrazide (NPC) is an important organic compound that is widely used in a variety of applications. It is a versatile compound that has been used in the synthesis of a variety of compounds, including drugs, agrochemicals, and polymers materials. NPC has also been used in the study of enzyme kinetics and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

N-substituted pyridine hydrazides, including compounds similar to N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide, have been synthesized and characterized. These compounds form complexes with metals such as Co(II), Ni(II), and Cu(II), demonstrating interesting spectroscopic characteristics and geometric arrangements, which are crucial for understanding the coordination chemistry and potential applications in catalysis and material science (Singh & Singh, 2012).

Catalytic Applications

Catalytic applications have been discovered for compounds derived from pyridine-2-carbohydrazide. For instance, copper powder-catalyzed N-arylation of imidazoles in water has been facilitated by ligands derived from pyridine-2-carbohydrazides, showcasing their potential in facilitating environmentally friendly chemical reactions (Wu et al., 2014).

Bioinorganic and Antimicrobial Studies

The antimicrobial properties of metal complexes involving this compound derivatives have been evaluated, demonstrating promising biological activity against various bacterial and fungal species. This highlights the potential of these complexes in developing new antimicrobial agents (Singh & Singh, 2012).

Molecular Docking and Biological Evaluation

Some newly synthesized derivatives have been subjected to molecular docking and in vitro screening for antimicrobial and antioxidant activities. This approach facilitates the identification of compounds with significant biological activities, contributing to the development of novel therapeutic agents (Flefel et al., 2018).

Supramolecular Chemistry and Hydrogen Bond Studies

Research has also been conducted on the synthesis and structural characterization of novel heterocyclic derivatives, highlighting the role of hydrogen bonding in stabilizing molecular structures. Such studies are crucial for the development of new materials and understanding molecular interactions in biological systems (Khalid et al., 2021).

Future Directions

The future directions for the study and application of N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide could involve further exploration of their potential in supramolecular chemistry, given their ability to self-assemble into a wide range of super-architectures . Additionally, their metal coordination complexes, which possess strong luminescence characteristics, could be further investigated for potential applications .

Properties

IUPAC Name

N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-11(9-5-1-3-7-13-9)15-16-12(18)10-6-2-4-8-14-10/h1-8H,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAIBJYDENZRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NNC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001004261
Record name N-[Hydroxy(pyridin-2-yl)methylidene]pyridine-2-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840-79-9
Record name Hydrazine,2-dipicolinoyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90924
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[Hydroxy(pyridin-2-yl)methylidene]pyridine-2-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the structural characterization of N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide?

A1: this compound, also known as N,N'-Bis(picolinoyl)hydrazine, has the molecular formula C12H10N4O2. X-ray crystallography reveals a non-planar structure with a twisted "butterfly wing" conformation. [] The two carbonyl bonds adopt an s-syn conformation relative to the central N-N bond, which coincides with a crystallographic twofold axis. []

Q2: How does the structure of this compound influence its ability to form cocrystals?

A2: The molecule possesses flexible dipyridyl groups, making it a versatile building block for hydrogen-bonding directed cocrystallization. [] The presence of both hydrogen-bonding donors (N-H) and acceptors (O=C, N pyridine) allows for diverse interactions with various coformers like pyromellitic acid and fumaric acid. [] This flexibility enables the formation of different supramolecular architectures, including one-dimensional chains and two-dimensional networks, depending on the specific coformer and crystallization conditions. []

Q3: Are there any known polymorphs of this compound or its cocrystals?

A3: Yes, research has identified concomitant polymorphs of the cocrystal formed between this compound and pyromellitic acid. [] These polymorphs, denoted as [(H2BTA)·(H2-4-bph)], exhibit distinct crystal packing arrangements despite having the same chemical composition, highlighting the influence of subtle intermolecular interactions on solid-state structure. []

Q4: Has this compound been explored for its metal chelation properties?

A4: Yes, research indicates that this compound can act as a ligand in metal complexes. [, ] Specifically, its coordination chemistry with iron and copper has been investigated. [, ] These studies suggest potential applications in areas like catalysis or materials science, where metal complexes are frequently employed.

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